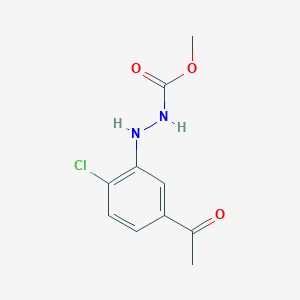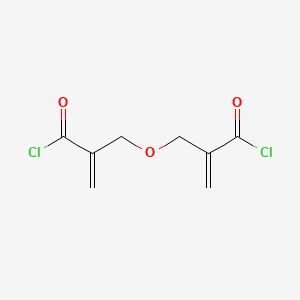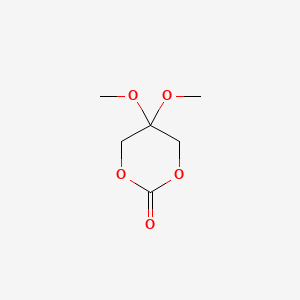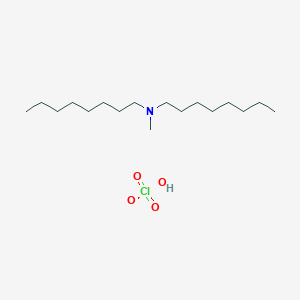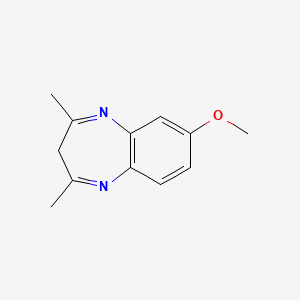![molecular formula C24H45BP2 B12541163 Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- CAS No. 820219-05-4](/img/structure/B12541163.png)
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phenylborylene group and multiple tert-butyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- typically involves the reaction of phenylborylene with bis(methylene)phosphine ligands. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenylborylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products can be further utilized in various applications, including catalysis and materials science .
Aplicaciones Científicas De Investigación
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- has several scientific research applications:
Biology: Its potential use in biological systems is being explored, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism by which Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it forms a complex .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound is similar in structure but lacks the phenylborylene group.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is unique due to the presence of the phenylborylene group, which imparts distinct reactivity and stability. This makes it particularly useful in catalytic applications where traditional phosphine ligands may not be effective .
Propiedades
Número CAS |
820219-05-4 |
|---|---|
Fórmula molecular |
C24H45BP2 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
ditert-butyl-[[ditert-butylphosphanylmethyl(phenyl)boranyl]methyl]phosphane |
InChI |
InChI=1S/C24H45BP2/c1-21(2,3)26(22(4,5)6)18-25(20-16-14-13-15-17-20)19-27(23(7,8)9)24(10,11)12/h13-17H,18-19H2,1-12H3 |
Clave InChI |
CSZUMJVBKQWGGR-UHFFFAOYSA-N |
SMILES canónico |
B(CP(C(C)(C)C)C(C)(C)C)(CP(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
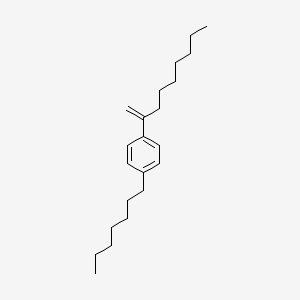
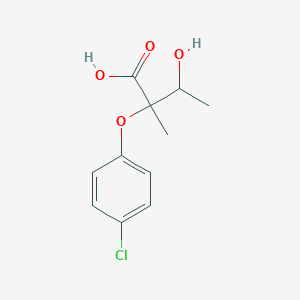
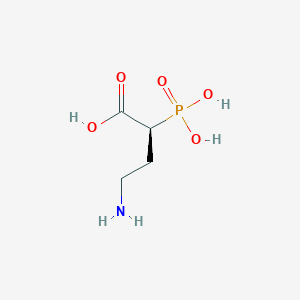
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
